molecular formula C8H12BNO3 B566865 (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310385-00-2

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B566865
CAS No.: 1310385-00-2
M. Wt: 180.998
InChI Key: LSXVCYFWLXDKSK-UHFFFAOYSA-N
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Description

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyridine core, designed for research and development applications in chemical synthesis and drug discovery. As an aryl boronic acid, it serves as a versatile building block in organic chemistry, most notably in metal-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds, which are privileged structures in many functional materials and pharmacologically active compounds . In medicinal chemistry, boronic acids are valued as bioisosteres of carboxylic acids and can modulate the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . The unique electronic properties of the boronic acid functional group allow it to behave as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles such as the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The presence of both the boronic acid and the hydroxypyridine moiety in this compound makes it a promising intermediate for developing novel enzyme inhibitors, sensors, and other biologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVCYFWLXDKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694448
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310385-00-2
Record name Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used in conjunction with bases like sodium carbonate or potassium phosphate. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction at temperatures ranging from 60°C to 100°C. The hydroxyl group in the 2-hydroxypropan-2-yl substituent necessitates protective strategies, often employing tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃THF8072
PdCl₂(dppf)K₃PO₄DMF10068

Miyaura Borylation of Halogenated Precursors

Miyaura borylation offers a direct route to arylboronic acids by reacting diboron reagents (e.g., bis(pinacolato)diboron) with halogenated pyridines. This method avoids the need for pre-formed boronic esters. For example, 2-bromo-4-(2-hydroxypropan-2-yl)pyridine undergoes borylation in the presence of Pd(dba)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf).

Optimization Challenges

The steric hindrance from the 2-hydroxypropan-2-yl group complicates catalyst accessibility, necessitating elevated temperatures (110–120°C) and extended reaction times (24–48 hours). Yields typically range from 50% to 65%, with purity dependent on subsequent chromatographic purification.

Functional Group Transformations

Alternative routes involve modifying pre-existing boronic acid derivatives. For instance, 4-(2-hydroxypropan-2-yl)pyridine-2-boronic acid pinacol ester can be hydrolyzed under acidic conditions (HCl, H₂O/THF) to yield the free boronic acid. This method achieves >90% conversion but requires stringent control of pH to prevent deboronation.

Equation 1: Hydrolysis of Boronic Ester
R-B(pin)+H2OHClR-B(OH)2+pinacol\text{R-B(pin)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-B(OH)}_2 + \text{pinacol}

Purification and Stabilization

Crude this compound is prone to decomposition via protodeboronation. Stabilization strategies include:

  • Recrystallization : Using ethanol/water mixtures to isolate the product.

  • Lyophilization : For long-term storage, particularly in deuterated forms.

  • Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve >95% purity.

Table 2: Purification Techniques and Outcomes

MethodSolvent SystemPurity (%)Stability (Months)
RecrystallizationEthanol/H₂O (3:1)926
Column ChromatographyEthyl acetate/hexane (1:4)9712

Comparative Analysis of Synthetic Routes

The Suzuki-Miyaura method offers higher yields (68–72%) but requires costly palladium catalysts. Miyaura borylation, while more atom-economical, suffers from moderate yields (50–65%) due to steric effects. Functional group transformations are efficient for derivative synthesis but necessitate additional steps for ester preparation.

Industrial-Scale Considerations

Patent US20090176849A1 highlights the use of this compound as an intermediate in antihypertensive drugs like irbesartan . Large-scale production favors Suzuki-Miyaura coupling due to its scalability, though catalyst recycling protocols are essential to mitigate costs.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or boronate esters.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of enzyme inhibitors that target active site serine residues. The boronic acid group interacts with the hydroxyl groups of the target molecule, forming a stable boronate ester complex.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

The position of substituents on the pyridine ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions (Pyridine) CAS Number Molecular Weight Key Properties/Applications
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid Boronic acid: 2; Hydroxypropan-2-yl: 4 Not explicitly listed ~181 Potential use in targeted drug design due to balanced solubility and reactivity
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid Boronic acid: 3; Hydroxypropan-2-yl: 6 1088496-42-7 181.00 Used in organic synthesis; moderate solubility in polar solvents
(3-(2-Hydroxypropan-2-yl)pyridine-2-boronic acid) Boronic acid: 2; Hydroxypropan-2-yl: 3 1310384-99-6 180.99678 Reported as an irritant; storage at 2–8°C

Key Differences :

  • Solubility : Positional isomers with substituents in para positions (e.g., positions 2 and 4) may exhibit improved aqueous solubility compared to meta-substituted analogs due to reduced steric hindrance .
  • Reactivity : Boronic acids at position 2 of pyridine (ortho to nitrogen) are more electron-deficient, enhancing their Lewis acidity and reactivity in cross-coupling reactions .

Phenyl-Based Boronic Acids

Comparison with phenyl analogs highlights the influence of the heterocyclic core:

Compound Name Core Structure Molecular Weight Key Properties/Applications
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid Benzene 180.01 Lower polarity than pyridine analogs; used in materials science
4-Borono-D-phenylalanine Phenylalanine 195.03 Integrates into peptides; inhibits proteases via boronate-diol interactions

Key Differences :

  • Electronic Effects : Pyridine rings are electron-deficient, increasing the boronic acid's electrophilicity and binding affinity to diols (e.g., sugars) compared to phenyl analogs .
  • Biological Activity : Pyridinyl boronic acids may exhibit better cell permeability in drug delivery due to reduced hydrophobicity .

Functionalized Boronic Acids with Bioactive Moieties

Functional groups like methoxyethyl or aminocarbonyl alter applications:

Compound Name Functional Group Key Findings
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy Potent fungal histone deacetylase inhibitor (IC₅₀ ~1 µM)
(4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid Carbamoyl Used in kinase inhibition studies; high binding specificity

Key Differences :

  • Enzyme Inhibition : Bulky substituents (e.g., methoxyethyl) enhance target specificity but may reduce solubility, as seen in for precipitated compounds .
  • Synthetic Utility : Carbamoyl or carbonyl groups enable conjugation with biomolecules, expanding therapeutic applications .

Biological Activity

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound that integrates a pyridine ring with a boronic acid functional group and an isopropyl alcohol moiety. This unique structure confers significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. The compound's ability to form covalent bonds with biomolecules makes it a candidate for various applications, including drug development and biochemical research.

The primary mechanism of action for this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, which is crucial for cancer cell survival. The compound's ability to modify proteins through boronate ester formation may enhance its anticancer properties .
  • Antibacterial Properties : Some studies suggest that boronic acids can act as β-lactamase inhibitors, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Enzyme Inhibition : The compound may selectively inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic applications in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

  • A study on cyclic boronic acids demonstrated their broad-spectrum antibacterial activity, suggesting that modifications to the boronic acid structure can enhance efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .
  • Another research effort focused on the role of boronic acids in inducing apoptosis in cancer cells through proteasome inhibition. This study emphasizes how structural variations can influence biological outcomes significantly .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey FeaturesBiological Activity
4-Pyridinylboronic acidPyridine + B(OH)₂Lacks hydroxypropan-2-yl groupModerate anticancer activity
(3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acidFluorinated pyridine + B(OH)₂Contains fluorine substituentEnhanced reactivity
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acidPhenyl + B(OH)₂Features a phenyl ring instead of pyridineVaries based on phenolic properties

The presence of both a boronic acid group and an isopropanol substituent in this compound contributes to its distinct reactivity and potential biological interactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Like other boronic acids, it is expected to exhibit good stability and reactivity, making it suitable for use in various biochemical pathways and reactions. Factors such as solubility, absorption, and metabolic stability will significantly influence its therapeutic potential.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm the boronic acid group and pyridine ring substitution pattern.
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₂BNO₃) .

How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?

Advanced
Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), base (e.g., K₂CO₃ or CsF), and solvent (toluene/ethanol mixtures). Microwave-assisted synthesis at 80–100°C for 1–2 hours improves yields. Monitor reaction progress via TLC or LC-MS. Steric hindrance from the hydroxypropan-2-yl group may necessitate higher catalyst loadings .

What strategies address low reactivity in coupling reactions?

Q. Advanced

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance boronic acid solubility.
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation) to reduce steric bulk.
  • Preactivation : Pre-form the trifluoroborate salt to improve stability and reactivity .

What biological targets or pathways interact with this boronic acid?

Advanced
Boronic acids commonly target enzymes with diol-containing active sites (e.g., proteases, glycosidases). This compound’s pyridine ring may facilitate interactions with heme-containing proteins or nucleic acid-binding domains. Computational docking studies (e.g., AutoDock Vina) using PubChem structural data (InChIKey, SMILES) can predict binding modes .

How can contradictory catalytic activity data be resolved?

Advanced
Contradictions in reaction yields or selectivity may arise from:

  • Substituent Effects : Electron-withdrawing groups on coupling partners alter reactivity.
  • Trace Moisture : Use molecular sieves to maintain anhydrous conditions.
  • Counterion Interference : Replace chloride salts with acetate or carbonate bases. Validate findings with control experiments under inert atmospheres .

What computational methods predict this compound’s reactivity?

Q. Advanced

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA.
  • Molecular Dynamics : Simulate solvent effects on boronic acid stability.
  • pKa Prediction : Tools like MarvinSketch estimate boronic acid’s acidity (pKa ~8–10), critical for reaction planning .

How do structural modifications alter physicochemical properties?

Q. Advanced

  • Hydrophilicity : Replace the hydroxypropan-2-yl group with methoxy to enhance solubility.
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce coupling efficiency but improve metabolic stability. Compare with analogs like (4-(tert-butyl)phenyl)boronic acid .

What approaches improve pharmacokinetics in derivative design?

Q. Advanced

  • Prodrug Strategies : Mask the boronic acid as a boronate ester for improved membrane permeability.
  • Bioisosteres : Replace the pyridine ring with quinoline to enhance target affinity.
  • LogP Optimization : Introduce fluorine atoms to balance lipophilicity and solubility .

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